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Introduction
Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium

pullulans. It is a potent antifungal agent with a well-defined mechanism of action. Aureobasidin

A specifically inhibits inositol phosphorylceramide (IPC) synthase, an essential enzyme in the

sphingolipid biosynthesis pathway of fungi. This inhibition disrupts the integrity of the fungal cell

membrane, leading to cell death. While its primary application has been in mycology and as a

selection agent in yeast genetics, there is growing interest in its potential effects on other

eukaryotic cells, including mammalian cells, particularly in the context of cancer research

where alterations in sphingolipid metabolism are often observed.

These application notes provide detailed protocols for utilizing Aureobasidin A in cell-based

assays to evaluate its cytotoxic and apoptotic effects.

Mechanism of Action
Aureobasidin A's primary molecular target is the enzyme inositol phosphorylceramide (IPC)

synthase. In fungi, this enzyme catalyzes the transfer of a phosphoinositol group from

phosphatidylinositol to a ceramide molecule, a critical step in the synthesis of complex

sphingolipids. By inhibiting this enzyme, Aureobasidin A effectively halts the production of

essential sphingolipids, leading to a cascade of events culminating in cell death. While

mammalian cells also have a sphingolipid biosynthesis pathway, the specific target enzyme,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1667757?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IPC synthase, is absent, suggesting a potential for selective toxicity. However, off-target effects

or impacts on related pathways in mammalian cells are areas of active investigation.

Data Presentation
While specific IC50 values for Aureobasidin A in mammalian cancer cell lines are not widely

available in public scientific literature, its potent inhibitory effects against a range of fungal

species are well-documented. The following table summarizes the Minimum Inhibitory

Concentration (MIC) values of Aureobasidin A against various fungal strains, providing a

reference for its biological activity.

Fungal Species Strain MIC (µg/mL)

Saccharomyces cerevisiae ATCC9763 (diploid) 0.2-0.4

Candida albicans ATCC 76615 0.25-2 (MIC50-MIC90)[1]

Candida glabrata Clinical Isolates 0.25-2 (MIC50-MIC90)[1]

Planktonic Candida spp. 92 Clinical Isolates 1 (MIC50 and MIC90)[2]

Biofilm Candida spp. 92 Clinical Isolates 8 (MIC50) to ≥64 (MIC90)[2]

Note: The optimal concentration for cell-based assays with mammalian cells should be

determined empirically.

Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT
Assay
This protocol outlines a method to determine the cytotoxic effects of Aureobasidin A on a

mammalian cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

Mammalian cell line of interest
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Complete cell culture medium

Aureobasidin A

Dimethyl sulfoxide (DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to

allow for cell attachment.

Compound Preparation: Prepare a stock solution of Aureobasidin A in DMSO. Further dilute

the stock solution in complete culture medium to achieve a range of desired final

concentrations.

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100

µL of fresh medium containing various concentrations of Aureobasidin A. Include a vehicle

control (medium with the same concentration of DMSO used for the highest Aureobasidin A

concentration) and a no-treatment control.

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the Aureobasidin A

concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V
Staining
This protocol describes the detection of apoptosis induced by Aureobasidin A using Annexin V-

FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to

phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during

early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live

cells and is used to identify necrotic or late apoptotic cells.

Materials:

Mammalian cell line of interest

Complete cell culture medium

Aureobasidin A

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

6-well plates

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with the desired concentrations of Aureobasidin A (determined from

cytotoxicity assays) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the

adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and

adherent cells and centrifuge at 300 x g for 5 minutes.
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Cell Washing: Wash the cells twice with cold PBS.

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow

cytometry within one hour.

Data Interpretation:

Annexin V- / PI-: Live cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells

Visualizations
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Fungal Sphingolipid Biosynthesis Pathway and Inhibition by Aureobasidin A
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Caption: Mechanism of action of Aureobasidin A in the fungal sphingolipid pathway.
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General Workflow for a Cell-Based Cytotoxicity Assay
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Caption: A generalized experimental workflow for determining cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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